molecular formula C14H21ClN4O2 B6241501 tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate CAS No. 1420899-57-5

tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate

Cat. No.: B6241501
CAS No.: 1420899-57-5
M. Wt: 312.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C14H21ClN4O2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Chloropyridazinyl Group: The 6-chloropyridazin-3-yl moiety is introduced via nucleophilic substitution reactions, often using chloropyridazine derivatives and suitable nucleophiles.

    Coupling Reaction: The final step involves coupling the pyrrolidine derivative with the chloropyridazinyl moiety using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening and optimization of reaction conditions (temperature, pressure, solvent choice) is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloropyridazinyl group, potentially converting it to a pyridazinyl derivative.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the pyrrolidine ring.

    Reduction: Pyridazinyl derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. It serves as a probe to investigate enzyme activity and receptor binding.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloropyridazinyl group may facilitate binding to active sites, while the pyrrolidine ring can enhance the compound’s stability and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl 3-{(6-chloropyridazin-3-yl)methylamino}pyrrolidine-1-carboxylate
  • tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-{[(6-chloropyridazin-3-yl)methyl]amino}pyrrolidine-1-carboxylate is unique due to its specific combination of a pyrrolidine ring and a chloropyridazinyl group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications. Compared to similar compounds, it may offer better stability, reactivity, or binding affinity, depending on the context of its use.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

CAS No.

1420899-57-5

Molecular Formula

C14H21ClN4O2

Molecular Weight

312.8

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.